molecular formula C8H15BO2 B13676098 (Z)-(2-Cyclohexylvinyl)boronic acid

(Z)-(2-Cyclohexylvinyl)boronic acid

Cat. No.: B13676098
M. Wt: 154.02 g/mol
InChI Key: FBRJOMMIILHLCG-SREVYHEPSA-N
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Description

(Z)-(2-Cyclohexylvinyl)boronic acid is an organoboron compound with the molecular formula C₈H₁₅BO₂. It is a boronic acid derivative featuring a cyclohexyl group attached to a vinyl group, which is further bonded to a boronic acid moiety. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(2-Cyclohexylvinyl)boronic acid typically involves the hydroboration of cyclohexylacetylene followed by oxidation. The reaction conditions often include the use of a borane reagent such as borane-tetrahydrofuran (BH₃-THF) complex, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-(2-Cyclohexylvinyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or pseudohalides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.

    Substitution: The vinyl group can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds or other coupled products.

    Oxidation: Formation of alcohols or ketones.

    Substitution: Formation of substituted vinyl compounds.

Scientific Research Applications

(Z)-(2-Cyclohexylvinyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the study of enzyme inhibitors and as a building block for biologically active compounds.

    Medicine: Potential use in the development of therapeutic agents and diagnostic tools.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (Z)-(2-Cyclohexylvinyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the vinyl group to the palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of the desired coupled product.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Cyclohexylboronic acid

Comparison

(Z)-(2-Cyclohexylvinyl)boronic acid is unique due to its combination of a cyclohexyl group and a vinyl group, which imparts distinct reactivity and steric properties. Compared to phenylboronic acid, it offers different electronic effects and steric hindrance, making it suitable for specific synthetic applications. Vinylboronic acid lacks the cyclohexyl group, resulting in different reactivity patterns. Cyclohexylboronic acid, on the other hand, does not have the vinyl group, limiting its use in certain coupling reactions.

Properties

Molecular Formula

C8H15BO2

Molecular Weight

154.02 g/mol

IUPAC Name

[(Z)-2-cyclohexylethenyl]boronic acid

InChI

InChI=1S/C8H15BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8,10-11H,1-5H2/b7-6-

InChI Key

FBRJOMMIILHLCG-SREVYHEPSA-N

Isomeric SMILES

B(/C=C\C1CCCCC1)(O)O

Canonical SMILES

B(C=CC1CCCCC1)(O)O

Origin of Product

United States

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